molecular formula C13H14O3S B2485174 (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol CAS No. 135887-24-0

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol

Cat. No.: B2485174
CAS No.: 135887-24-0
M. Wt: 250.31
InChI Key: KWKXKUWOQVBCGP-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C13H14O3S. It is a derivative of both phenol and thiophene, featuring a methanol group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the aldehyde group to a methanol group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)(thiophen-2-yl)methanol is unique due to its combination of a methanol group with both phenyl and thiophene rings.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-15-10-6-5-9(8-11(10)16-2)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKXKUWOQVBCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CS2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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